2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride
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Overview
Description
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO₂. It is a derivative of morpholine, characterized by the presence of four methyl groups and a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylmorpholine. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
- Reaction time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and heat transfer
- Use of automated systems to control reaction parameters
- Purification steps such as distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,6,6-Tetramethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,2,6,6-Tetramethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), temperature (room temperature to reflux)
Hydrolysis: Water, acidic or basic conditions, temperature (room temperature to 50°C)
Reduction: Lithium aluminum hydride, ether solvents, temperature (0-25°C)
Major Products:
Substitution: Amides, esters, thioesters
Hydrolysis: 2,2,6,6-Tetramethylmorpholine, hydrochloric acid
Reduction: 2,2,6,6-Tetramethylmorpholine
Scientific Research Applications
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reactive intermediate in chemical syntheses.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a ketone functional group instead of a carbonyl chloride.
Uniqueness: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is unique due to its specific reactivity and functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable derivatives with various nucleophiles makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2,2,6,6-tetramethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3 |
InChI Key |
SFXDNIHXGVOZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)Cl)C |
Origin of Product |
United States |
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